An In-Depth Technical Guide to the Synthesis of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol
An In-Depth Technical Guide to the Synthesis of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol is a crucial intermediate in the synthesis of Bicalutamide, a non-steroidal antiandrogen medication widely used in the treatment of prostate cancer.[1][2][3][4] The structural integrity and purity of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.
Introduction
The synthesis of complex organic molecules, particularly those with pharmaceutical applications, necessitates a thorough understanding of each synthetic step. 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol (CAS No: 115416-49-4) represents a key building block in the multi-step synthesis of Bicalutamide.[5] Its molecular structure incorporates a nitro group and a trifluoromethyl group on an aniline ring, which are important pharmacophores contributing to the biological activity of Bicalutamide. The propan-1-ol side chain provides a reactive handle for subsequent chemical transformations in the overall synthetic route to the final drug substance. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
Synthetic Strategy and Mechanistic Considerations
The most direct and commonly employed strategy for the synthesis of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol involves a nucleophilic aromatic substitution (SNAAr) reaction. This reaction proceeds by the displacement of a suitable leaving group on a substituted benzene ring by a nucleophile.
In this specific synthesis, the key transformation is the reaction of 4-nitro-2-(trifluoromethyl)aniline with a three-carbon electrophilic synthon, typically a 3-halopropan-1-ol such as 3-bromo-1-propanol or 3-chloro-1-propanol .[6][7] The aniline nitrogen of 4-nitro-2-(trifluoromethyl)aniline acts as the nucleophile, attacking the electrophilic carbon of the propanol derivative.
Reaction Mechanism:
The reaction is believed to proceed via a Meisenheimer complex intermediate, a general feature of nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro (-NO2) and trifluoromethyl (-CF3) groups on the aniline ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to these groups. However, in this case, the amino group itself is the nucleophile. The reaction is facilitated by a base, which deprotonates the aniline nitrogen, increasing its nucleophilicity.
The general workflow for the synthesis can be visualized as follows:
Caption: A generalized workflow for the synthesis of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 4-Nitro-2-(trifluoromethyl)aniline | 121-01-7 | 206.12 | ≥98% |
| 3-Bromo-1-propanol | 627-18-9 | 138.99 | ≥97% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-2-(trifluoromethyl)aniline (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Reagent Addition: To the stirred suspension, add 3-bromo-1-propanol (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution to remove any residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol as a solid.
Characterization
The identity and purity of the synthesized 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol should be confirmed by various analytical techniques.
Physicochemical Properties:
| Property | Value |
| IUPAC Name | 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol |
| CAS Number | 115416-49-4 |
| Molecular Formula | C₁₀H₁₁F₃N₂O₃ |
| Molecular Weight | 264.20 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Data (Predicted and Literature-Based):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene groups of the propanol chain, the N-H proton, and the O-H proton. The chemical shifts will be influenced by the electron-withdrawing groups on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the carbons of the propanol chain, and the trifluoromethyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C-H bonds, the aromatic C=C bonds, the N-O bonds of the nitro group, and the C-F bonds of the trifluoromethyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) expected at m/z corresponding to the calculated molecular weight.
Safety Considerations
-
4-Nitro-2-(trifluoromethyl)aniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
3-Bromo-1-propanol: This reagent is a corrosive and lachrymatory compound. Handle with care in a fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with caution. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol is a critical step in the production of the anti-cancer drug Bicalutamide. The nucleophilic aromatic substitution reaction between 4-nitro-2-(trifluoromethyl)aniline and a 3-halopropan-1-ol provides a reliable route to this important intermediate. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for subsequent synthetic transformations. This guide provides a comprehensive framework for the synthesis, purification, and characterization of this key molecule, serving as a valuable resource for the scientific community.
References
- Tucker, H., et al. (1988). (R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide (Bicalutamide): A New, Potent, and Well-Tolerated Nonsteroidal Antiandrogen. Journal of Medicinal Chemistry, 31(5), 954-959.
- WO2012042532A1 - Process for preparing bicalutamide - Google Patents. (n.d.).
- US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents. (n.d.).
- EP1863759A1 - Process for preparation of bicalutamide - Google Patents. (n.d.).
-
Propanal, 3-nitro- - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Pharmaceutical formulation comprising bicalutamide - Patent KR-20050044468-A - PubChem. (n.d.). Retrieved from [Link]
-
IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. (2022, November 29). Retrieved from [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. (2016, January 19). Retrieved from [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. (2016, January 19). Retrieved from [Link]
-
(a) Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.). Retrieved from [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (2025, August 6). Retrieved from [Link]
-
Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.). Retrieved from [Link]
-
3-((4-Nitro-2-(trifluoromethyl)phenyl)amino)propan-1-ol(CAS# 115416-49-4 ). (n.d.). Retrieved from [Link]
-
3-Bromo-1-propanol - Inxight Drugs. (n.d.). Retrieved from [Link]
- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents. (n.d.).
-
Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed. (n.d.). Retrieved from [Link]
-
3-((4-Chloro-2-nitrophenyl)amino)propan-1-ol | SIELC. (2018, May 16). Retrieved from [Link]
Sources
- 1. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 4. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 5. angenesci.com [angenesci.com]
- 6. 3-Bromo-1-propanol [drugs.ncats.io]
- 7. 3-((4-Chloro-2-nitrophenyl)amino)propan-1-ol | SIELC Technologies [sielc.com]
